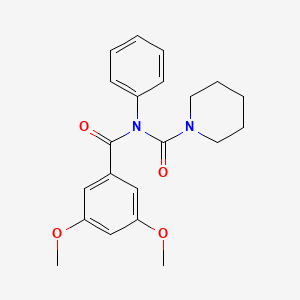

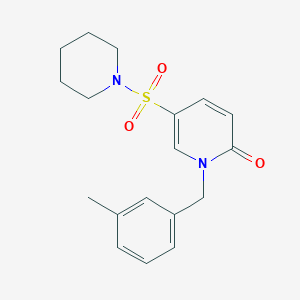

![molecular formula C22H24N2O2S B3002644 4-乙氧基-N-{2-[4-甲基-2-(3-甲基苯基)-1,3-噻唑-5-基]乙基}苯甲酰胺 CAS No. 893996-53-7](/img/structure/B3002644.png)

4-乙氧基-N-{2-[4-甲基-2-(3-甲基苯基)-1,3-噻唑-5-基]乙基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide" is a structurally complex molecule that likely exhibits a range of biological activities. The presence of a thiazole ring, a common motif in many biologically active compounds, suggests potential pharmacological interest. The ethoxy and benzamide groups may also contribute to the compound's properties and its interaction with biological targets.

Synthesis Analysis

The synthesis of thiazole-containing benzamides can be inferred from the literature. For instance, the synthesis of related compounds involves the condensation of aromatic aldehydes with hydrazides, followed by cyclocondensation with thioglycolic acid, and subsequent reactions with benzaldehyde in the presence of sodium ethanolate . Although the exact synthesis of the compound is not detailed, similar synthetic routes may be employed, involving the construction of the thiazole ring followed by the attachment of the ethoxybenzamide moiety.

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been characterized using techniques such as X-ray single crystal diffraction, IR-NMR spectroscopy, and quantum chemical computational methods . These studies provide insights into the conformational flexibility, molecular geometry, and electronic properties of such compounds. The molecular structure of "4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide" would likely be elucidated using similar methods, revealing the spatial arrangement of its functional groups and overall molecular conformation.

Chemical Reactions Analysis

Thiazole-containing benzamides may undergo various chemical reactions, including cyclization, condensation, and substitution reactions, as part of their synthesis or further chemical modifications . The reactivity of such compounds can be influenced by the presence of electron-donating or withdrawing groups on the aromatic rings, which can affect the nucleophilicity and electrophilicity of different sites within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including solubility, melting point, and stability, can be influenced by their molecular structure. For example, the introduction of an ethoxy group may increase the lipophilicity of the compound, potentially affecting its solubility in organic solvents . The presence of a thiazole ring could also impact the compound's stability and reactivity. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to quantify these compounds in biological matrices, indicating their stability and suitability for in vivo studies .

科学研究应用

抗癌活性

Ravinaik等人(2021)的一项研究合成了与4-乙氧基-N-{2-[4-甲基-2-(3-甲基苯基)-1,3-噻唑-5-基]乙基}苯甲酰胺相关的化合物,并评估了它们对各种癌细胞系的抗癌活性。这些化合物显示出中等至极好的活性,一些衍生物表现出的抗癌活性高于参考药物依托泊苷(Ravinaik等人,2021)。

抗菌特性

Wardkhan等人(2008)的研究涉及与本化合物相似的噻唑衍生物,显示出对细菌和真菌分离株的体外抗菌活性(Wardkhan等人,2008)。此外,Narayana等人(2004)合成了具有潜在抗真菌特性的噻唑苯甲酰胺及其衍生物(Narayana等人,2004)。

促胃动力活性

Kato等人(1992)报道了一系列苯甲酰胺衍生物(包括与给定化合物相关的衍生物)的促胃动力活性。这些衍生物在体内表现出有效的胃排空活性(Kato等人,1992)。

抗高血糖药

Nomura等人(1999)制备了苯甲酰胺衍生物作为抗糖尿病药,确定了一种特定化合物(KRP-297)作为治疗糖尿病的候选药物(Nomura等人,1999)。

硬脂酰辅酶A去饱和酶-1的抑制剂

Uto等人(2009)报道了苯甲酰胺作为SCD-1抑制剂的SAR研究,确定了一种在小鼠和人类实验中具有功效的有效抑制剂(Uto等人,2009)。

荧光性质和抗癌活性

Vellaiswamy和Ramaswamy(2017)合成了具有显着荧光性质的噻唑衍生物的Co(II)配合物,并评估了它们的抗癌活性(Vellaiswamy和Ramaswamy,2017)。

线虫杀灭活性

Liu等人(2022)合成了含有噻唑酰胺基团的恶二唑衍生物,对松材线虫表现出良好的线虫杀灭活性(Liu等人,2022)。

安全和危害

属性

IUPAC Name |

4-ethoxy-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-4-26-19-10-8-17(9-11-19)21(25)23-13-12-20-16(3)24-22(27-20)18-7-5-6-15(2)14-18/h5-11,14H,4,12-13H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMIYJDCFGKASE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

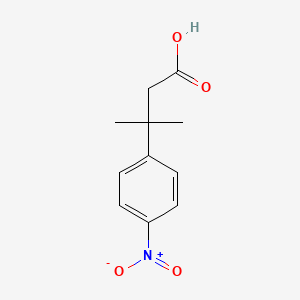

![3-[[1-(2-Ethoxyacetyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B3002566.png)

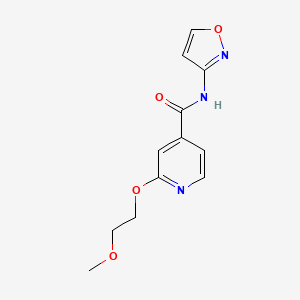

![[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B3002567.png)

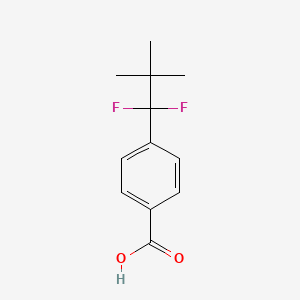

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3002570.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B3002576.png)

![3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002582.png)

![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B3002584.png)